molecular formula C18H19NO2 B012628 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole CAS No. 104007-80-9

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole

Cat. No. B012628
Key on ui cas rn: 104007-80-9
M. Wt: 281.3 g/mol
InChI Key: OZFHUMGEWVYBRM-UHFFFAOYSA-N
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Patent
US04910216

Procedure details

In 30 ml of dry dimethylformamide was dissolved 0.88 g of 60% sodium hydride in oil. With ice cooling and stirring, a solution of 5.62 g of 2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole in dry dimethylformamide was added dropwise. After the addition, the mixture was stirred further for 1 hour. A solution of 2.2 g of succinic anhydride in dimethylformamide was added dropwise to the resulting solution. After the addition, the mixture was stirred at room temperature for 2 hours, then heated at 50° C. for 30 minutes, and further stirred at room temperature for 3 hours. The reaction solution was poured into water, acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, and extracted with aqueous sodium bicarbonate solution. The extracted aqueous layer was acidified with dilute hydrochloric acid, and extracted with 100 ml of ethyl acetate three times. The organic layers were washed and dried, and the solvent was evaporated under reduced pressure to give a crystalline residue. Rerrystallization of the residue from ethyl acetate/benzene gave 2-4-(3-carboxy- propionyloxy)-3,5-dimethylphenyl]-5-methoxy-3-methylindole.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.88 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].OC1C(C)=CC([C:11]2[NH:12][C:13]3[C:18]([C:19]=2[CH3:20])=[CH:17][C:16]([O:21][CH3:22])=[CH:15][CH:14]=3)=CC=1C.C1(=O)OC(=O)CC1.Cl>CN(C)C=O.C(OCC)(=O)C.C1C=CC=CC=1.O>[CH3:22][O:21][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:19]2[CH3:20] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
5.62 g
Type
reactant
Smiles
OC1=C(C=C(C=C1C)C=1NC2=CC=C(C=C2C1C)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
ethyl acetate benzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
With ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred further for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ethyl acetate three times
WASH
Type
WASH
Details
The organic layers were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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